4-Pentyn-1-ol Exhibits 4-Fold Higher Sonogashira Cross-Coupling Yield Than 5-Hexyn-1-ol in Pyridinyl-Alkynol Synthesis
In a head-to-head Sonogashira cross-coupling reaction with 4-bromopyridine hydrochloride under identical catalytic conditions (bis(triphenylphosphine)palladium(II) chloride, CuI, Et3N, reflux, 20 min), 4-pentyn-1-ol delivered an isolated yield of 82% for the corresponding pyridinyl-alkynol product, whereas 5-hexyn-1-ol afforded only a 21% yield under the same protocol . This nearly four-fold difference in reaction efficiency demonstrates a clear, quantifiable advantage for 4-pentyn-1-ol in palladium-catalyzed C–C bond formation with heteroaryl halides.
| Evidence Dimension | Isolated product yield in Sonogashira cross-coupling |
|---|---|
| Target Compound Data | 82% yield |
| Comparator Or Baseline | 5-Hexyn-1-ol: 21% yield |
| Quantified Difference | 3.9× higher yield (82% vs 21%) |
| Conditions | 4-Bromopyridine hydrochloride, Pd(PPh3)2Cl2 (0.01 equiv), CuI (0.02 equiv), Et3N, reflux, 20 min |
Why This Matters
For procurement in medicinal chemistry programs, selecting 4-pentyn-1-ol over 5-hexyn-1-ol can reduce material waste and purification burden by nearly 75% while delivering the same molar quantity of product.
